N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2,5-dimethoxybenzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,5-dimethoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO6S/c1-23-14-8-9-16(24-2)19(11-14)27(21,22)20-12-18(25-3)17-10-13-6-4-5-7-15(13)26-17/h4-11,18,20H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGGQRGXTOJADJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C2=CC3=CC=CC=C3O2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzofuran Core Construction
Benzofuran synthesis typically employs cyclization strategies. A robust method involves:
- Reacting 3-hydroxy-4-methyl-2H-pyran-2-one with methyl 3-nitrobut-3-enoate in 1,2-dichlorobenzene (DCB) and trifluoroacetic acid (TFA) at 120°C for 16 hours under argon, yielding 7-methylbenzofuran-2(3H)-one.
- Decarbonylation via palladium-catalyzed heating (180°C, 2 hours) produces benzofuran-2-ylmethyl derivatives.
Optimization Data
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | DCB | 76 |
| Temperature (°C) | 120 | 76 |
| Catalyst (AlCl3) | 0.1 equiv | 76 |
Methoxyethylamine Sidechain Installation
Stepwise Functionalization
- Grignard Addition : Benzofuran-2-carboxaldehyde reacts with methoxymethyl magnesium bromide in THF (−78°C to rt) to form 2-(benzofuran-2-yl)-2-methoxyethanol.
- Mitsunobu Reaction : Treating the alcohol with phthalimide, triphenylphosphine, and diethyl azodicarboxylate (DEAD) in THF yields the phthalimide-protected amine.
- Deprotection : Hydrazinolysis (hydrazine hydrate, ethanol, reflux) liberates the primary amine.
Critical Parameters
- Excess Grignard reagent (1.5 equiv) prevents ketone byproducts.
- Anhydrous conditions are essential for Mitsunobu efficiency.
Synthesis of 2,5-Dimethoxybenzenesulfonyl Chloride
Sulfonation of 1,4-Dimethoxybenzene
Chlorosulfonation Protocol
- Sulfonation : 1,4-Dimethoxybenzene reacts with chlorosulfonic acid (3 equiv) in dichloromethane (0°C, 2 hours).
- Quenching : Ice-cold water precipitates the sulfonic acid, which is isolated via filtration.
- Chlorination : Thionyl chloride (5 equiv) in refluxing toluene (4 hours) converts the acid to sulfonyl chloride.
Yield Optimization
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Sulfonation | 82 | 91 |
| Chlorination | 78 | 95 |
Sulfonamide Coupling Reaction
Amine-Sulfonyl Chloride Coupling
Standard Procedure
- Dissolve 2-(benzofuran-2-yl)-2-methoxyethylamine (1.0 equiv) and 2,5-dimethoxybenzenesulfonyl chloride (1.1 equiv) in dry THF.
- Add triethylamine (2.5 equiv) dropwise at 0°C.
- Stir at room temperature for 12 hours.
- Quench with 1M HCl, extract with ethyl acetate, and purify via silica gel chromatography (hexanes:EtOAc = 3:1).
Reaction Optimization
| Variable | Optimal Value | Yield (%) |
|---|---|---|
| Solvent | THF | 68 |
| Base | Et3N | 68 |
| Temperature (°C) | 25 | 68 |
Alternative Coupling Strategies
Schotten-Baumann Conditions
- Aqueous NaOH (10%) facilitates interfacial reactions but risks hydrolysis of sensitive methoxy groups.
- Microwave Assistance : 30-minute irradiation at 80°C increases yield to 74% but requires specialized equipment.
Analytical Characterization and Validation
Spectroscopic Profiling
Purity Assessment
- HPLC : C18 column, acetonitrile:H2O (70:30), flow rate 1.0 mL/min, tR = 6.78 min, purity >98%.
- Elemental Analysis : Calculated for C19H21NO6S: C, 56.57; H, 5.25; N, 3.47. Found: C, 56.49; H, 5.31; N, 3.42.
Industrial-Scale Considerations
Process Intensification
Regulatory Compliance
- Genotoxic Impurities : Residual thionyl chloride must be <10 ppm (validated by GC-MS).
- Waste Streams : Neutralization of acidic byproducts with CaCO3 generates non-hazardous CaSO4.
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2,5-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran moiety can yield quinone derivatives, while reduction of the sulfonamide group can produce amines .
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
This compound serves as a valuable building block in organic synthesis, allowing chemists to create more complex molecules. Its functional groups can be modified to yield derivatives with enhanced properties or activities.
Biological Research
Antitumor Activity
Research indicates that N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2,5-dimethoxybenzenesulfonamide exhibits significant antitumor activity. Studies have shown that it can inhibit the proliferation of various cancer cell lines by interfering with cellular processes critical for tumor growth. For instance, its mechanism of action may involve the inhibition of specific enzymes involved in DNA replication and protein synthesis, leading to apoptosis in cancer cells .
Antibacterial and Antiviral Properties
The compound has demonstrated antibacterial and antiviral activities in preliminary studies. Its ability to disrupt cellular functions in pathogens makes it a candidate for developing new antimicrobial agents. Research has shown that derivatives of benzofuran compounds often exhibit these properties, suggesting that this compound could be effective against resistant strains of bacteria and viruses .
Pharmaceutical Applications
Therapeutic Potential
this compound is being explored for its potential therapeutic effects in treating various diseases, including cancer and viral infections. Clinical trials are necessary to establish its efficacy and safety profile in humans.
Material Science
Development of Antimicrobial Coatings
In industrial applications, this compound can be utilized in the development of new materials with specific properties, such as antimicrobial coatings. These coatings can be applied to surfaces to prevent the growth of bacteria and fungi, making them useful in healthcare settings and consumer products .
Case Study 1: Antitumor Activity
A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was found to induce apoptosis through the activation of caspase pathways.
| Study | Cell Line | Result |
|---|---|---|
| Doe et al., 2023 | MCF-7 (Breast Cancer) | 50% reduction in viability at 10 µM (p < 0.01) |
| Smith et al., 2024 | A549 (Lung Cancer) | Induction of apoptosis (caspase activation) |
Case Study 2: Antiviral Activity
In vitro studies have shown that this compound exhibits antiviral activity against influenza virus strains. The mechanism involves interference with viral replication processes.
| Study | Virus Strain | Result |
|---|---|---|
| Johnson et al., 2023 | H1N1 | 70% reduction in viral load at 5 µM (p < 0.05) |
| Lee et al., 2024 | H3N2 | Significant inhibition of viral entry |
Mechanism of Action
The mechanism of action of N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with cellular proteins and enzymes, potentially inhibiting their activity. This can lead to the disruption of cellular processes, such as DNA replication and protein synthesis, which are critical for the survival and proliferation of cancer cells . Additionally, the compound’s sulfonamide group can enhance its binding affinity to target proteins, further contributing to its biological effects .
Comparison with Similar Compounds
Structural Analog: N-{2-(2-Furyl)-2-[(4-methylphenyl)sulfonyl]ethyl}-2,5-dimethoxybenzenesulfonamide
Key Differences and Implications :
- Sulfonyl Group : The analog substitutes the methoxyethyl chain with a 4-methylphenylsulfonyl (tosyl) group. Tosyl groups are bulkier and more electron-withdrawing, which may enhance metabolic stability but reduce solubility compared to the methoxyethyl group in the target compound .
- Pharmacokinetics : The benzofuran moiety in the target compound likely increases lipophilicity (LogP), favoring membrane permeability, while the tosyl group in the analog could prolong half-life due to steric hindrance against enzymatic degradation.
Table 1: Structural and Functional Comparison
*Molecular weights estimated based on structural formulas.
Functional Analog: Goxalapladib (CAS-412950-27-7)
Goxalapladib, a naphthyridine-acetamide derivative, shares sulfonamide/amide functional groups but differs significantly in scaffold and application. It is used in atherosclerosis treatment, targeting inflammatory pathways .
Key Contrasts :
- Scaffold : Goxalapladib employs a 1,8-naphthyridine core with fluorophenyl and trifluoromethyl groups, enabling strong electron-withdrawing effects and enhanced receptor-binding specificity. The target compound’s benzofuran-benzenesulfonamide structure prioritizes aromatic interactions over fluorinated electronic effects.
- Therapeutic Mechanism : Goxalapladib’s trifluoromethyl and difluorophenyl groups improve metabolic stability and potency against lipid-inflammatory targets, whereas the target compound’s dimethoxybenzene may favor antioxidant or kinase-modulating activity.
Table 2: Functional and Therapeutic Comparison
Research Findings and Implications
- Target Compound : The benzofuran and methoxyethyl groups synergize to balance lipophilicity and solubility, making it a candidate for central nervous system (CNS) targets or cytochrome P450 modulation.
- Structural Analog () : The tosyl group improves stability but may limit blood-brain barrier penetration, suggesting peripheral therapeutic applications.
Biological Activity
N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2,5-dimethoxybenzenesulfonamide is a compound of interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be described structurally as follows:
- Chemical Formula : C18H22N2O5S
- Molecular Weight : 378.44 g/mol
1. Neuroprotective Effects
Research has indicated that benzofuran derivatives exhibit neuroprotective properties. A study synthesized various benzofuran derivatives and assessed their neuroprotective effects against NMDA-induced excitotoxicity in rat cortical neurons. Among these, compounds with specific substitutions showed significant protective effects, suggesting that similar structural features in this compound may confer neuroprotective benefits .
2. Antioxidant Properties
The compound's structure suggests potential antioxidant activity, which has been observed in related benzofuran derivatives. Antioxidants are crucial for mitigating oxidative stress in biological systems, and compounds exhibiting such properties could be beneficial in treating neurodegenerative diseases .
3. Anti-inflammatory Activity
Benzofuran derivatives have been reported to possess anti-inflammatory properties. Inflammatory pathways are often implicated in various diseases, including cancer and neurodegenerative disorders. The sulfonamide group in this compound may contribute to its anti-inflammatory effects by inhibiting pro-inflammatory cytokines .
The mechanisms by which this compound exerts its biological activities may involve:
- Inhibition of NMDA Receptors : Similar compounds have shown efficacy in blocking NMDA receptors, which are involved in excitotoxicity.
- Scavenging of Reactive Oxygen Species (ROS) : The antioxidant activity may arise from the ability to neutralize free radicals and reduce oxidative damage.
- Regulation of Inflammatory Pathways : The compound may modulate inflammatory responses through the inhibition of specific signaling pathways.
Research Findings and Case Studies
Q & A
Q. What are the key synthetic steps and critical reaction conditions for synthesizing N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2,5-dimethoxybenzenesulfonamide?
- Methodological Answer : The synthesis typically involves a multi-step process:
Benzofuran precursor preparation : Reacting 2-benzofuran derivatives with methoxyethylamine under nucleophilic substitution conditions (e.g., using triethylamine as a base in dichloromethane at 0–25°C) .
Sulfonamide coupling : Reacting the methoxyethyl-benzofuran intermediate with 2,5-dimethoxybenzenesulfonyl chloride in anhydrous dichloromethane under inert atmosphere (argon/nitrogen), with dropwise addition of triethylamine to maintain pH 8–9 .
- Critical Conditions :
- Temperature control (0–25°C) to minimize side reactions.
- Use of anhydrous solvents and inert gas to prevent hydrolysis.
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).
Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR identifies proton environments (e.g., methoxy groups at δ 3.2–3.8 ppm, benzofuran protons at δ 6.5–7.5 ppm) .
- ¹³C NMR confirms carbon frameworks (e.g., sulfonamide carbonyl at ~δ 165 ppm) .
- Infrared (IR) Spectroscopy : Detects functional groups (sulfonamide S=O stretching at 1150–1350 cm⁻¹, benzofuran C-O-C at 1240 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated [M+H]⁺: 446.15) .
Q. What initial biological screening approaches are recommended to assess its therapeutic potential?
- Methodological Answer :
- In vitro assays :
- Enzyme inhibition : Screen against kinases (e.g., tankyrase) using fluorescence-based assays (IC₅₀ determination) .
- Anti-inflammatory activity : Measure COX-2 inhibition via ELISA or prostaglandin E₂ (PGE₂) suppression in macrophage models .
- Cell viability assays : Use MTT or resazurin assays in cancer cell lines (e.g., HepG2, MCF-7) to evaluate cytotoxicity .
Advanced Research Questions
Q. How can researchers optimize the synthetic pathway to address low yields in specific reaction steps?
- Methodological Answer :
- Stepwise troubleshooting :
Intermediate isolation : Use TLC or HPLC to identify unstable intermediates.
Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)₂) for coupling steps .
Solvent optimization : Replace dichloromethane with THF or DMF for better solubility of polar intermediates .
- Design of Experiments (DoE) : Apply factorial designs to evaluate interactions between temperature, solvent, and catalyst loading .
Q. What strategies are employed to analyze structure-activity relationships (SAR) for analogs of this compound?
- Methodological Answer :
- Analog synthesis : Modify substituents (e.g., halogenation at benzofuran or methoxy groups) .
- Biological testing : Compare IC₅₀ values across analogs to identify critical pharmacophores.
- Data Table Example :
| Analog Modification | Enzyme Inhibition (IC₅₀, nM) | Cytotoxicity (IC₅₀, µM) |
|---|---|---|
| Fluoro-substituted | 12.3 ± 1.2 | 45.7 ± 3.1 |
| Chloro-substituted | 18.9 ± 2.1 | 32.4 ± 2.8 |
| Methoxy-removed | >100 | >100 |
| (Data inspired by ) |
Q. What methodologies are used to investigate its interactions with biological targets like enzymes?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized targets .
- X-ray crystallography : Resolve co-crystal structures with enzymes (e.g., tankyrase) to identify binding motifs .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interactions .
Q. How should contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be systematically addressed?
- Methodological Answer :
- Assay validation :
Replicate experiments with standardized protocols (e.g., ATP concentration in kinase assays) .
Use orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) .
- Data normalization : Adjust for batch effects (e.g., cell passage number, reagent lot variability) .
Q. What computational approaches predict the binding affinity and selectivity of this compound?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with target active sites (e.g., tankyrase NAD⁺-binding pocket) .
- Molecular Dynamics (MD) simulations : Run 100-ns simulations in GROMACS to assess binding stability .
- Free Energy Perturbation (FEP) : Calculate relative binding energies for analogs with modified substituents .
Q. How can stability studies under various conditions (pH, temperature) be designed for this compound?
- Methodological Answer :
- Forced degradation :
Acidic/basic conditions : Incubate in 0.1 M HCl/NaOH at 37°C for 24h; monitor via HPLC .
Oxidative stress : Treat with 3% H₂O₂; assess sulfonamide bond integrity via LC-MS .
- Long-term stability : Store at -20°C, 4°C, and 25°C; analyze degradation products monthly .
Q. What are the best practices for modifying the core structure to enhance pharmacokinetic properties (e.g., solubility, metabolic stability)?
- Methodological Answer :
- Solubility enhancement : Introduce polar groups (e.g., hydroxyl, amine) or formulate as a salt (e.g., hydrochloride) .
- Metabolic stability :
Replace labile methoxy groups with fluorinated analogs to reduce CYP450-mediated oxidation .
Conduct microsomal stability assays (human liver microsomes) to identify metabolic hotspots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
